molecular formula C11H16N2O4 B2948756 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate CAS No. 870532-76-6

1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate

Cat. No.: B2948756
CAS No.: 870532-76-6
M. Wt: 240.259
InChI Key: DDEUHMXKIWTWCX-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate is a pyrazole-based compound featuring tert-butyl and ethyl ester groups at the 1- and 3-positions, respectively. It is synthesized via a reaction between 9s (a precursor) and DPTz (diphenyltriazene) in toluene at 45°C, followed by purification using dichloromethane/cyclohexane (1:1) column chromatography, yielding 74% as a white solid . This compound is frequently employed as an intermediate in the synthesis of β-substituted pyrroles and trifluoromethyl-functionalized heterocycles, which are relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl pyrazole-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-5-16-9(14)8-6-7-13(12-8)10(15)17-11(2,3)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEUHMXKIWTWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing automated systems for efficiency and consistency.

Chemical Reactions Analysis

1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole and Related Heterocycles

The following table summarizes key structural and synthetic differences between the target compound and its analogues:

Compound Name Core Structure Substituents Synthetic Route Yield/Purity Key Applications Reference
1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate Pyrazole 1-(tert-butyl), 3-ethyl, 4-(trifluoromethyl) DPTz-mediated reaction in toluene at 45°C 74% yield, white solid β-substituted pyrrole synthesis
1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate Pyrazole 1-(tert-butyl), 4-ethyl Unspecified coupling reaction Similarity score: 0.96 Intermediate for triazole-thiadiazole hybrids
3-tert-butyl 4-ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-phenyl-1H-pyrazole-3,4-dicarboxylate Pyrazole 3-(tert-butyl), 4-ethyl, 1-(4-ethoxycarbonylphenyl), 5-phenyl Multi-step alkylation/esterification Not reported Specialty materials
5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate Pyrrolopyrazole 5-(tert-butyl), 1-ethyl, 3-amino Boronic acid coupling or hydrogenation Similarity score: 0.86 Pharmaceutical intermediates
1-(tert-Butyl) 3-ethyl pyrrolidine-1,3-dicarboxylate Pyrrolidine 1-(tert-butyl), 3-ethyl LiHMDS-mediated alkylation in THF 99% yield, colorless oil Chiral building blocks

Reaction Conditions

  • Target Compound : Requires mild conditions (45°C, 16 hours) with DPTz as a triazene source .
  • Piperazine/Pyrrolidine Analogues : Often demand low-temperature lithiation (e.g., LiHMDS at −78°C) or transition-metal catalysis (e.g., HATU-mediated coupling) .
  • Amino-Substituted Derivatives: Typically involve reductive amination (e.g., NaBH3CN/ZnCl2 in MeOH) or palladium-catalyzed cross-coupling .

Purification Challenges

  • Pyrazole dicarboxylates (e.g., the target compound) are purified via silica gel chromatography due to their polar ester groups .
  • Piperazine derivatives (e.g., (R)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride) often require preparative HPLC for enantiomeric resolution .

Biological Activity

1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on available research.

  • Molecular Formula : C11_{11}H16_{16}N2_2O4_4
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 870532-76-6
  • Density : Not specified
  • Boiling Point : Not specified

The biological activity of 1-(tert-butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate is primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives, including this compound, have anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .

Antimicrobial Activity

1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate has shown promising antimicrobial activity against various pathogens:

Pathogen TypeActivity ObservedReference
BacteriaInhibitory effects observed
FungiModerate antifungal activity
VirusesLimited antiviral activity

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

These findings indicate that the compound could inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

A notable case study involved the evaluation of the compound's effects on inflammation and oxidative stress in a murine model:

  • Study Design : Mice were treated with varying doses of 1-(tert-butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate.
  • Findings : The treatment resulted in a significant reduction in markers of inflammation and oxidative stress compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced tissue damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using tert-butyl and ethyl ester precursors. For example, similar dicarboxylates have been prepared by reacting ethyl 2-oxoacetate with tert-butyl-protected intermediates under anhydrous conditions, achieving ~56% yield via ¹H-NMR quantification using mesitylene as an internal standard . Optimization strategies include:

  • Catalyst Screening : Use LiHMDS or other strong bases to enhance reaction efficiency.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane.
  • Yield Monitoring : Integrate internal standards (e.g., mesitylene) for real-time yield calculation.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C-NMR : Assign peaks for tert-butyl (δ ~1.4 ppm) and ethyl ester (δ ~4.2 ppm for -OCH₂CH₃) groups .
  • X-ray Crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., mean C–C bond length = 0.003 Å, R factor ≤ 0.128) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks matching the exact mass (e.g., 464.51032 g/mol for analogs) .

Q. What storage conditions are optimal to maintain compound stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis or tert-butyl deprotection. Similar compounds degrade at room temperature in polar solvents like DMSO .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reactivity in multi-step syntheses?

  • Methodological Answer : The tert-butyl group acts as a protective moiety, reducing undesired side reactions (e.g., nucleophilic attacks on the pyrazole ring). For example, in asymmetric syntheses, it enables regioselective functionalization at the ethyl ester position while shielding the tert-butyl-protected site . Computational modeling (DFT) can predict steric hindrance effects on transition states.

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